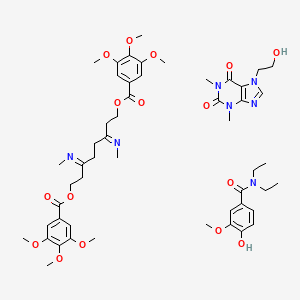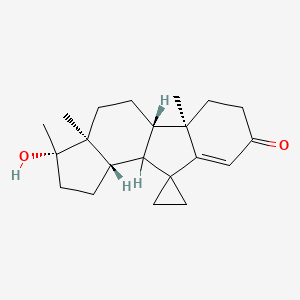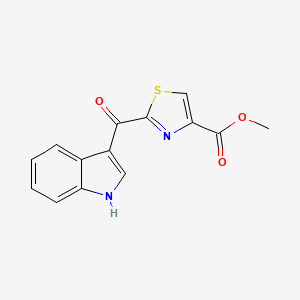
ITE
Übersicht
Beschreibung
Wirkmechanismus
ITE entfaltet seine Wirkung durch Bindung an den Arylhydrocarbon-Rezeptor (AhR) mit hoher Affinität (Ki von 3 nM). Diese Bindung führt zur Aktivierung von AhR, der dann in den Zellkern transloziert und die Expression verschiedener Gene reguliert, die an der Immunantwort und Entzündung beteiligt sind. Zu den molekularen Zielstrukturen und Signalwegen, die beteiligt sind, gehören die Induktion von Cytochrom-P450-Enzymen und die Modulation der Zytokinproduktion .
Biochemische Analyse
Biochemical Properties
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The binding of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate to AHR leads to the activation of this receptor, which in turn modulates the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune response.
Cellular Effects
The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AHR by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes . Additionally, this compound has been shown to inhibit the migration of glioma cells, suggesting a potential role in cancer therapy .
Temporal Effects in Laboratory Settings
The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular function can be complex and multifaceted. For instance, prolonged exposure to this compound can lead to sustained activation of AHR, resulting in persistent changes in gene expression and cellular metabolism . These long-term effects may have implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary with different dosages in animal models. At low doses, this compound has been shown to activate AHR and modulate gene expression without causing significant toxicity. At higher doses, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with AHR. Upon activation of AHR, this compound can influence the expression of various enzymes involved in xenobiotic metabolism, including cytochrome P450 enzymes . These enzymes play a crucial role in the detoxification of harmful substances and the metabolism of drugs, highlighting the potential of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate in modulating metabolic processes.
Transport and Distribution
The transport and distribution of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate within cells and tissues are influenced by its interaction with specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is an important determinant of its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with AHR and other intracellular proteins . Additionally, the translocation of the AHR complex to the nucleus upon activation by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate highlights the dynamic nature of its subcellular localization and its role in modulating gene expression and cellular function.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ITE beinhaltet typischerweise die Reaktion von Indol-3-carboxaldehyd mit Thiosemicarbazid zur Bildung eines Zwischenprodukts, das anschließend zum Thiazolring cyclisiert wird. Der letzte Schritt beinhaltet die Veresterung, um die Ethylesterform von this compound zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren wie Essigsäure .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Techniken wie die kontinuierliche Fließsynthese und automatisierte Reaktoren können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ITE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine brethis compound Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.
Biologie: Wird auf seine Rolle bei der Modulation von Immunantworten und sein Potenzial als immunsuppressives Mittel untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Autoimmunerkrankungen und Entzündungszuständen untersucht.
Wissenschaftliche Forschungsanwendungen
ITE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in modulating immune responses and its potential as an immunosuppressive agent.
Medicine: Investigated for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Chrysenchinon: Ein weiterer Aktivator von AhR.
CH-223191: Ein spezifischer Antagonist für AhR.
StemRegenin 1: Ein AhR-Inhibitor.
Einzigartigkeit von ITE
This compound ist aufgrund seiner starken immunsuppressiven Aktivität und seiner hohen Affinität zu AhR einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound ein erhebliches Potenzial gezeigt, entzündungsfördernde Zytokine zu reduzieren und regulatorische T-Zellen zu induzieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXOGDIPZSCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405386 | |
| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448906-42-1 | |
| Record name | 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448906-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)
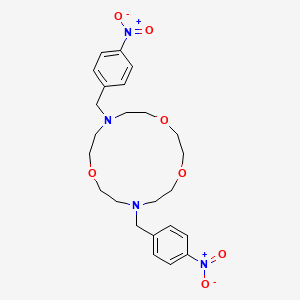
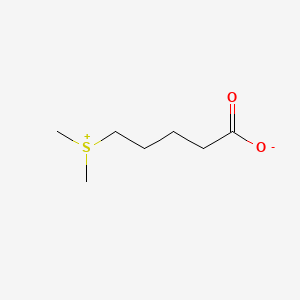
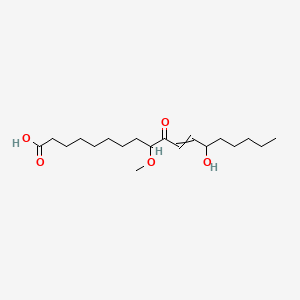

![4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol](/img/structure/B1229695.png)
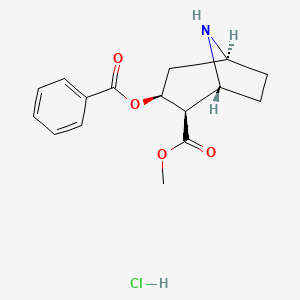
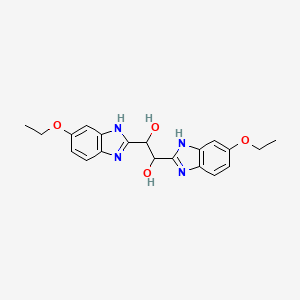

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
